molecular formula C17H18N2O2 B5692898 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide

2-methyl-N'-(3-phenylpropanoyl)benzohydrazide

Cat. No. B5692898
M. Wt: 282.34 g/mol
InChI Key: BFHWGTMLVZHIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N'-(3-phenylpropanoyl)benzohydrazide, also known as MPBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBH is a derivative of benzohydrazide and has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.

Scientific Research Applications

2-methyl-N'-(3-phenylpropanoyl)benzohydrazide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and colitis. 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide has also been shown to exhibit anti-tumor effects, making it a potential candidate for cancer therapy. Additionally, 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide has been found to possess anti-oxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide is not fully understood, but it is believed to exert its biological effects through various pathways. 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide has been found to inhibit the activity of pro-inflammatory enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. Additionally, 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide has been found to scavenge free radicals and reduce oxidative stress, which may contribute to its anti-oxidant effects.
Biochemical and Physiological Effects:
2-methyl-N'-(3-phenylpropanoyl)benzohydrazide has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for therapeutic applications. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide has been shown to reduce oxidative stress and improve antioxidant status, which may contribute to its protective effects against oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

2-methyl-N'-(3-phenylpropanoyl)benzohydrazide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. It can be easily synthesized using standard laboratory techniques and has a good yield and purity. 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide is also stable under normal laboratory conditions and has low toxicity, making it safe for use in in vitro and in vivo experiments. However, one limitation of 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide is its poor solubility in aqueous solutions, which may limit its use in certain experimental setups.

Future Directions

There are several future directions for research on 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide. One area of research could be the development of more efficient synthesis methods for 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide, which could improve its yield and purity. Another area of research could be the investigation of the mechanism of action of 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide, which could provide insights into its biological effects and potential therapeutic applications. Additionally, further studies could be conducted to evaluate the efficacy of 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide in animal models of various disease conditions, which could provide valuable information for its clinical development.

Synthesis Methods

The synthesis of 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide can be achieved through a multi-step process involving the reaction of 2-methylbenzohydrazide with 3-phenylpropanoic acid. The reaction is catalyzed by a suitable acid catalyst, and the resulting product is purified using various techniques such as column chromatography, recrystallization, and solvent extraction. The yield of 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide is typically around 70-80%, and the purity can be verified using spectroscopic techniques such as NMR and IR.

properties

IUPAC Name

2-methyl-N'-(3-phenylpropanoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-7-5-6-10-15(13)17(21)19-18-16(20)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHWGTMLVZHIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-n'-(3-phenylpropanoyl)benzohydrazide

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